molecular formula C14H10BrNO3 B096489 2-[(2-Bromobenzoyl)amino]benzoic acid CAS No. 18600-62-9

2-[(2-Bromobenzoyl)amino]benzoic acid

Cat. No. B096489
CAS RN: 18600-62-9
M. Wt: 320.14 g/mol
InChI Key: QTRXBDNEMALOMI-UHFFFAOYSA-N
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Description

2-[(2-Bromobenzoyl)amino]benzoic acid is a compound that can be synthesized through various organic reactions. It is characterized by the presence of a bromobenzoyl group attached to an amino group, which is further connected to a benzoic acid moiety. This structure is a derivative of benzoic acid and is of interest due to its potential applications in the synthesis of more complex organic molecules and its relevance in biological activity studies.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 2-aminobenzothiazoles is achieved by reacting arylthioureas with an electrophilic bromine source, such as benzyltrimethylammonium tribromide . Similarly, the synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives is performed using a one-pot method, which is operationally simple and environmentally friendly, yielding high purity products . These methods highlight the potential pathways that could be adapted for the synthesis of 2-[(2-Bromobenzoyl)amino]benzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using various spectroscopic techniques such as FT-IR, NMR (1D and 2D), and XRD. For example, the structure of 2-N-propanoyl benzoic acid was confirmed using these methods, and the analysis included bond lengths, bond angles, and hydrogen bonding . These techniques could similarly be applied to determine the molecular structure of 2-[(2-Bromobenzoyl)amino]benzoic acid.

Chemical Reactions Analysis

Compounds like 2-[(2-Bromobenzoyl)amino]benzoic acid can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the bromomethyl group in 3,5-bis(bromomethyl)benzoic acid can participate in S-alkylation reactions with thiols . The bromine atoms in such compounds are also susceptible to nucleophilic substitution reactions, which can be utilized to introduce different substituents or to form metal complexes, as seen in the synthesis of metal(II) complexes with related ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of bromine atoms typically increases the molecular weight and may affect the melting and boiling points. The benzoic acid moiety contributes to the acidity of the compound, and the amino group can engage in hydrogen bonding, influencing solubility and reactivity. Analytical techniques such as mass spectrometry, elemental analysis, and thermal analysis (TGA) are used to characterize these properties .

Scientific Research Applications

Synthetic Procedures and Biological Interest

2-[(2-Bromobenzoyl)amino]benzoic acid, as a compound, has a significant role in synthetic chemistry, particularly in the development of compounds with potential therapeutic applications. A detailed analysis of synthetic procedures to access 2-guanidinobenzazoles highlights the importance of such compounds in medicinal chemistry. These molecules display a wide range of biological activities, including cytotoxicity and inhibition of cell proliferation via angiogenesis and apoptosis. The guanidine group, considered a super base when bonded to a benzazole ring, results in 2-guanidinobenzazoles (2GBZs), altering the biological activity of these heterocycles. The synthesis involves a variety of modifications and functionalization, offering insights into the development of new pharmacophores (Rosales-Hernández et al., 2022).

Degradation Processes and Environmental Impact

The degradation processes of certain pharmaceutical compounds, such as nitisinone, offer a perspective on the stability and environmental impact of bromobenzoyl derivatives. Understanding the stability of these compounds under various conditions, including pH and temperature, alongside identifying degradation products, contributes to a better comprehension of their environmental behavior and potential risks associated with medical applications (Barchańska et al., 2019).

Influence on Plant Metabolism

The effect of amino derivatives of benzoic acid on the respiration of etiolated barley leaves presents an interesting area of study, indicating the complex interactions between synthetic compounds and biological systems. Such research sheds light on the broader implications of benzoyl-amino benzoic acid derivatives on plant physiology and growth, providing a basis for further exploration of their agricultural and ecological impacts (Nagutb, 1964).

Therapeutic Potential and Pharmacological Evaluation

The exploration of benzothiazoles, including derivatives related to 2-[(2-Bromobenzoyl)amino]benzoic acid, in the context of their therapeutic potential, is an active area of research. Benzothiazole derivatives possess a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Their structural simplicity and ease of synthesis enable the development of chemical libraries that could aid in discovering new entities progressing towards market (Ahmed et al., 2015).

properties

IUPAC Name

2-[(2-bromobenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRXBDNEMALOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354499
Record name 2-[(2-bromobenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Bromobenzoyl)amino]benzoic acid

CAS RN

18600-62-9
Record name 2-[(2-bromobenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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